molecular formula C16H26N6O2 B14769388 1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14769388
M. Wt: 334.42 g/mol
InChI Key: MJADDUFCHFAFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a piperazine ring and a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the purine core: Starting with a suitable precursor such as xanthine, the purine core is modified through alkylation reactions.

    Introduction of the pentyl chain: The pentyl chain can be introduced via a nucleophilic substitution reaction.

    Attachment of the piperazine ring: The piperazine ring is attached through a condensation reaction with an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-Dimethyl-7-pentyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features, such as the pentyl chain and piperazine ring, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

1,3-dimethyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione

InChI

InChI=1S/C16H26N6O2/c1-4-5-6-9-22-12-13(19(2)16(24)20(3)14(12)23)18-15(22)21-10-7-17-8-11-21/h17H,4-11H2,1-3H3

InChI Key

MJADDUFCHFAFRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.